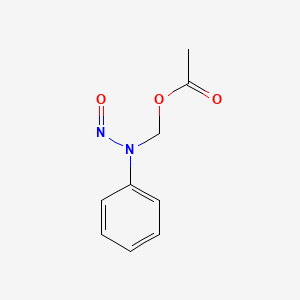

Acetoxymethylphenylnitrosamine

Description

Overview of Nitrosamine (B1359907) Biochemistry and Biological Interactions

N-nitrosamines are a class of chemical compounds that often require metabolic activation to become potent carcinogens. nih.gov This activation is typically initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the carbon atom adjacent (in the alpha-position) to the nitroso group. lhasalimited.org This α-hydroxylation results in an unstable α-hydroxynitrosamine intermediate. This intermediate can then spontaneously decompose to form a highly reactive electrophilic species, such as a diazonium ion, which is capable of binding to cellular macromolecules like DNA. lhasalimited.org These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical event in the initiation stage of cancer. redalyc.org

The esophageal carcinogen methylphenylnitrosamine (MPhN) is believed to follow this general activation pathway. Its metabolic activation is proposed to proceed through α-hydroxylation to form hydroxymethylphenylnitrosamine (HO-MPhN). This intermediate is unstable and is expected to break down, yielding a benzenediazonium (B1195382) ion (BDI) as the ultimate electrophilic metabolite responsible for its carcinogenic activity.

Rationale for Utilizing Acetoxymethylphenylnitrosamine as a Mechanistic Probe in Chemical Biology

In chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems, allowing researchers to ask specific questions about the function and mechanism of a particular biological target or pathway. icr.ac.uk this compound (AMPhN) was specifically designed and utilized as such a probe to investigate the validity of the proposed metabolic activation pathway of MPhN.

The rationale for its use lies in its chemical structure. AMPhN is an ester that is readily hydrolyzed in vivo by non-specific esterase enzymes to generate hydroxymethylphenylnitrosamine (HO-MPhN), the same reactive intermediate formed from the metabolic α-hydroxylation of MPhN. researchgate.net By administering AMPhN, researchers can effectively bypass the initial, and often rate-limiting, CYP-mediated enzymatic activation step. This allows for the direct study of the biological effects of the subsequent metabolites, enabling scientists to test the hypothesis that the breakdown of HO-MPhN and the formation of the benzenediazonium ion are the critical events leading to mutagenicity and carcinogenicity.

Historical Context of this compound in Mechanistic Studies of Chemical Carcinogenesis

The scientific investigation of chemical carcinogenesis evolved from early epidemiological observations, such as the link between soot and scrotal cancer in chimney sweeps in the 18th century, to experimental verification in the early 20th century. nih.govaacr.org By the mid-20th century, research increasingly focused on elucidating the precise molecular mechanisms by which chemicals induce tumors.

Within this context, a key study published in 1982 by Gold and Salmasi utilized this compound to test the mechanistic hypothesis of MPhN activation. toxplanet.com This research was a product of an era focused on moving beyond simple correlation to understanding the step-by-step biochemical transformations that turn a procarcinogen into an ultimate carcinogen. The study involved testing the carcinogenicity of AMPhN and benzenediazonium tetrafluoroborate (B81430) (BDI-BF4), the stabilized salt of the proposed ultimate electrophile, in Syrian hamsters. researchgate.net The results showed that AMPhN was weakly carcinogenic. researchgate.netca.gov

The study also examined the mutagenicity of these compounds in the Ames test, a bacterial reverse mutation assay. nih.gov The findings provided critical insights into the activation pathway. Both AMPhN and BDI-BF4 were found to be mutagenic in Salmonella typhimurium strain TA1537 without the need for external metabolic activation (S9 mix). researchgate.net In contrast, the parent compound, MPhN, was only mutagenic in the same bacterial strain when an S9 mix was added to provide the necessary metabolic enzymes. researchgate.net These results strongly supported the proposed pathway where MPhN requires enzymatic conversion to an intermediate (which AMPhN mimics), that then yields a directly-acting mutagenic electrophile.

Research Findings

The table below summarizes the mutagenicity findings from the comparative study of this compound and its related compounds.

| Compound | Metabolic Activation (S9 Mix) | Mutagenic in S. typhimurium TA1537 |

| Methylphenylnitrosamine (MPhN) | Required | Yes |

| This compound (AMPhN) | Not Required | Yes |

| Benzenediazonium tetrafluoroborate (BDI-BF4) | Not Required | Yes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81943-37-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

(N-nitrosoanilino)methyl acetate |

InChI |

InChI=1S/C9H10N2O3/c1-8(12)14-7-11(10-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

CSCFSVBKSFKSMX-UHFFFAOYSA-N |

SMILES |

CC(=O)OCN(C1=CC=CC=C1)N=O |

Canonical SMILES |

CC(=O)OCN(C1=CC=CC=C1)N=O |

Synonyms |

acetoxymethylphenylnitrosamine AMPhN |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for Mechanistic Investigation

Strategies for the Laboratory Synthesis of Acetoxymethylphenylnitrosamine

The laboratory synthesis of this compound, an α-acetoxy nitrosamine (B1359907), is designed to create a stable precursor to the highly reactive α-hydroxy metabolite, which is believed to be the ultimate carcinogenic species for many nitrosamines. While specific proprietary synthesis routes may vary, a general and established strategy involves the α-acetoxylation of the parent nitrosamine, N-nitroso-N-benzylmethylamine (also known as N-methyl-N-benzylnitrosamine, NBzMA).

One common method for achieving α-acetoxylation is through the use of lead tetraacetate (Pb(OAc)₄). This approach has been successfully employed for the synthesis of other α-acetoxy nitrosamines, such as N-methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine (MAOP) nih.gov. The reaction proceeds by treating the parent nitrosamine (NBzMA) with lead tetraacetate in an appropriate solvent. This method directly introduces an acetoxy group at the carbon atom alpha to the nitroso function.

An alternative conceptual strategy involves the generation of an α-lithio derivative of the nitrosamine, followed by reaction with an electrophilic acetylating agent. This approach has been noted in reviews of N-nitrosamine synthetic applications tandfonline.com.

The synthesis of the precursor, N-nitroso-N-benzylmethylamine, is typically straightforward. It is prepared by the nitrosation of the corresponding secondary amine, N-benzylmethylamine. This reaction is generally carried out by treating the amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions ontosight.ai. Careful control of the reaction conditions is necessary to ensure efficient nitrosation and to minimize side reactions.

Precursor Compounds and Their Role in Elucidating Biotransformation Pathways

The study of this compound is fundamentally about understanding the metabolic fate of its parent compound, N-nitroso-N-benzylmethylamine. The precursors and their synthetic relationship are crucial for this purpose.

The metabolic activation of many carcinogenic N-nitrosamines is widely hypothesized to proceed via enzymatic hydroxylation of the carbon atom alpha to the nitroso group nih.govchemrxiv.orgpnas.org. For N-nitroso-N-benzylmethylamine, this would produce α-hydroxymethylphenylnitrosamine. This α-hydroxy metabolite is highly unstable and spontaneously decomposes to form reactive electrophilic species capable of alkylating cellular macromolecules like DNA pnas.org.

Due to this inherent instability, direct study of the α-hydroxy metabolite is exceptionally difficult. This compound is therefore synthesized as a stable, isolable chemical model for this proximate carcinogen. pnas.org It is designed to be a transport form that, once administered in an experimental system, can be hydrolyzed by cellular esterases to generate the critical α-hydroxymethylphenylnitrosamine intermediate in situ. This allows researchers to bypass the initial, rate-limiting metabolic oxidation step and directly investigate the biological effects of the activated metabolite. pnas.org Studies have confirmed that this compound is rapidly hydrolyzed in vivo to hydroxymethylphenylnitrosamine (HO-MPhN) researchgate.net.

| Compound Name | Role | Significance in Mechanistic Studies |

|---|---|---|

| N-Benzylmethylamine | Primary Precursor | The starting secondary amine required for the synthesis of the parent nitrosamine. |

| Sodium Nitrite (NaNO₂) | Reagent (Nitrosating Agent) | Reacts with N-benzylmethylamine under acidic conditions to form the N-nitroso bond, creating the parent nitrosamine. ontosight.airesearchgate.net |

| N-Nitroso-N-benzylmethylamine (NBzMA) | Parent Nitrosamine / Direct Precursor | The metabolically active compound whose biotransformation is under investigation. It is the direct precursor for the synthesis of its α-acetoxy derivative. |

| α-Hydroxymethylphenylnitrosamine | Proximate Carcinogenic Metabolite (Hypothesized) | The highly unstable, enzymatically produced metabolite. It is too reactive to be isolated, necessitating the synthesis of a stable model compound. pnas.org |

| This compound | Stable Model Compound | A stable, synthetic ester that serves as a precursor to the α-hydroxy metabolite, allowing for controlled studies of its biological activity and role in carcinogenesis. pnas.orgresearchgate.net |

Application of Isotopic Labeling Approaches in Mechanistic Synthesis Studies

Isotopic labeling is a powerful and indispensable tool in the mechanistic study of nitrosamines, providing precise insights into metabolic pathways, reaction mechanisms, and the fate of the compound in biological systems. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule of interest without significantly altering its chemical properties researchgate.net.

In the context of this compound, isotopic labeling can be applied in several ways to elucidate its biotransformation:

Nitrogen-15 (¹⁵N) Labeling: One of the key events in the decomposition of the α-hydroxynitrosamine intermediate is the release of molecular nitrogen. By synthesizing this compound from precursors labeled with ¹⁵N at both nitrogen atoms of the nitroso group, the extent of the α-hydroxylation pathway can be quantified by measuring the evolution of doubly labeled ¹⁵N₂ gas. This technique has been effectively used to determine the percentage of N-nitrosodimethylamine that is metabolized via this activation pathway nih.govpnas.org.

Deuterium (²H) Labeling: Replacing hydrogen atoms with deuterium at specific positions can reveal the kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of a reaction involving C-H bond cleavage. Labeling the methyl group (CD₃) or the methylene (B1212753) group (CD₂) of the benzyl (B1604629) moiety in this compound would help determine if the enzymatic hydroxylation at these positions is a rate-limiting step in its metabolism. Deuterium labeling has also been used to alter metabolic pathways; for example, deuteration of one alkyl group in an asymmetrical nitrosamine can shift the metabolic attack to the other, non-deuterated alkyl group, leading to different biological outcomes and organ specificity mdpi.com.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the methyl or phenyl groups allows for the unequivocal tracking of these fragments after metabolic decomposition. Using techniques like mass spectrometry and NMR spectroscopy, researchers can identify the resulting DNA and protein adducts. This provides direct evidence of which part of the molecule is acting as the alkylating agent and helps to map the ultimate fate of the carbon skeleton. Comprehensive metabolic profiling using isotopically labeled compounds and high-resolution mass spectrometry has been demonstrated for other nitrosamines, enabling the discovery of novel metabolites acs.orgnih.gov.

| Isotope | Labeling Position (Example) | Purpose in Mechanistic Studies | Analytical Technique |

|---|---|---|---|

| Nitrogen-15 (¹⁵N) | Both atoms of the N-N=O group | To quantify the flux through the α-hydroxylation pathway by measuring the release of ¹⁵N₂ gas. nih.govpnas.org | Mass Spectrometry (Isotope Ratio MS) |

| Deuterium (²H or D) | Methyl group or benzylic methylene group | To investigate kinetic isotope effects, identify rate-limiting steps in metabolism, and potentially alter the site of metabolic activation. mdpi.com | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | Methyl carbon, phenyl ring carbons, or carbonyl carbon of the acetoxy group | To trace the fate of the carbon skeleton, identify specific DNA and protein adducts, and perform metabolic flux analysis. acs.org | Mass Spectrometry (LC-MS), NMR Spectroscopy |

Biotransformation Pathways and Enzymatic Activation Mechanisms

Hydrolysis and Formation of Proximate Metabolites of Acetoxymethylphenylnitrosamine

The initial and rapid step in the biotransformation of this compound (AMPhN) is its hydrolysis to form Hydroxymethylphenylnitrosamine (HO-MPhN). nih.govresearchgate.netresearchgate.net This reaction is a de-acetylation process, which can occur non-enzymatically or be catalyzed by esterase enzymes present in tissues. This conversion is crucial as it forms the proximate metabolite, HO-MPhN, which is a precursor to the ultimate reactive species. nih.gov The rapid nature of this in vivo hydrolysis means that the biological activity observed is attributable to the metabolites formed downstream. nih.govresearchgate.net

Alpha-Hydroxylation Processes and Reactive Intermediate Generation

The central pathway for the metabolic activation of many nitrosamines, including the parent compound methylphenylnitrosamine (MPhN), is α-hydroxylation. nih.govnih.gov This process involves the enzymatic oxidation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. For MPhN, this activation via α-hydroxylation leads to the formation of HO-MPhN. nih.gov AMPhN is considered a model compound because its hydrolysis directly yields this key α-hydroxylated metabolite. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including nitrosamines. nih.govmdpi.com These enzymes are pivotal in catalyzing α-hydroxylation, which is considered the key activation pathway for many carcinogenic nitrosamines. nih.gov While studies on AMPhN itself are specific, research on structurally similar nitrosamines provides significant insight. For instance, P450 enzymes from the 2A subfamily (CYP2A) are known to be important catalysts of nitrosamine (B1359907) α-hydroxylation. nih.gov Studies on compounds like N'-Nitrosonornicotine (NNN) show that CYP2A enzymes catalyze α-hydroxylation with high efficiency. nih.gov The parent nitrosamine of the AMPhN metabolic pathway, MPhN, requires enzymatic activation to exhibit mutagenic properties, implicating enzymes such as CYPs in its transformation. nih.gov The hydroxylation reactions catalyzed by CYP enzymes are among the most vital in drug and xenobiotic metabolism. mdpi.com

Formation of Ultimate Electrophilic Metabolites (e.g., Diazonium Ions)

The spontaneous decomposition of the α-hydroxylated metabolite, HO-MPhN, leads to the formation of the ultimate electrophilic metabolite. nih.gov This unstable intermediate breaks down to yield formaldehyde (B43269) and the benzenediazonium (B1195382) ion (BDI), a highly reactive electrophile. nih.gov The formation of this diazonium ion is the final step in the metabolic activation cascade. nih.govnowgonggirlscollege.co.inunacademy.com

The benzenediazonium ion ([PhN₂]⁺) is an important intermediate known for its high reactivity. jyu.firesearchgate.net As a potent electrophile, it can react with various nucleophiles. jyu.firsc.org Its stability in aqueous media is limited. Studies have measured the kinetics of its decomposition, providing valuable data on its persistence. At 25 °C in aqueous media, the free benzenediazonium ion has a relatively short half-life. rsc.org

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) of [PhN₂]⁺ | 2.17 x 10⁴ seconds (0.25 days) | Aqueous media, 25 °C | rsc.org |

| Rate Constant (k) of [PhN₂]⁺ decomposition | 3.19 x 10⁻⁵ s⁻¹ | Aqueous media, 25 °C | rsc.org |

This interactive table summarizes the kinetic parameters of the ultimate metabolite.

The presence of more than one electrophilic center in the diazonium ion can lead to various reactions. jyu.firesearchgate.net Its reactivity underpins its biological potential to interact with cellular macromolecules.

The formation of the ultimate benzenediazonium ion from AMPhN is a multi-step process involving at least two key enzymatic steps: initial hydrolysis by esterases and subsequent α-hydroxylation, often by CYPs. The kinetics of this pathway can be analyzed by studying the individual enzymatic reactions. researchgate.netmhmedical.com Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) determine the efficiency of these metabolic transformations. nih.gov For instance, studies on the α-hydroxylation of related nitrosamines by CYP2A enzymes have determined these parameters, showing significant differences in catalytic efficiencies (kcat/Kₘ) among different enzyme isoforms and substrates. nih.gov

| Enzyme | Substrate | Pathway | Kₘ (µM) | kcat/Kₘ (min⁻¹µM⁻¹) | Reference |

| P450 2A3 | (R)-NNN | 5'-hydroxylation | 0.74 | 2.5 | nih.gov |

| P450 2A5 | (R)-NNN | 5'-hydroxylation | 1.1 | 17 | nih.gov |

| P450 2A6 | (R)-NNN | 5'-hydroxylation | 69 | 0.1 | nih.gov |

| P450 2A13 | (R)-NNN | 5'-hydroxylation | 1.3 | 11 | nih.gov |

| P450 2A3 | NPIP | α-hydroxylation | 550 | 0.007 | nih.gov |

| P450 2A13 | NPIP | α-hydroxylation | 200 | 0.04 | nih.gov |

This interactive table presents kinetic data for the α-hydroxylation of related nitrosamines by various Cytochrome P450 enzymes, illustrating the range of efficiencies in metabolic activation.

Molecular Interactions and Adduct Formation with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Adduct Formation

The interaction of reactive chemical species with DNA can lead to the formation of DNA adducts, which are covalent modifications of the DNA structure. grantome.com Such adducts are considered a critical initiating event in chemical carcinogenesis. grantome.com While AMPhN itself was found to be mutagenic in Salmonella typhimurium without needing external metabolic activation, its primary mechanism of DNA damage is considered to be through its decomposition to the highly reactive benzenediazonium (B1195382) ion. nih.govca.gov

Direct experimental characterization of the specific DNA adducts formed by Acetoxymethylphenylnitrosamine is not extensively documented in the available scientific literature. However, based on its principal reactive intermediate, the benzenediazonium ion (BDI), the types of adducts it is expected to form can be inferred from studies of related compounds that also generate BDI, such as N-nitroso-N-methylaniline (NMA). nih.govnih.gov

Research on NMA and BDI has shown that the primary site of interaction on DNA is with purine (B94841) bases, particularly adenine (B156593) and guanine (B1146940). nih.govnih.govechemi.com

Adenine Adducts : The benzenediazonium ion reacts with adenine to form an unstable triazene (B1217601) adduct at the N6 position (6-(1-phenyltriazeno)purine). nih.govechemi.com This adduct is hydrolytically unstable, which makes its detection challenging. echemi.com Other potential adenine adducts, identified from studies with the related phenylnitrenium ion, include modifications at the C8 and N6 positions. nih.gov

Guanine Adducts : The C8 position of guanine is a predominant site of attack for electrophiles derived from aromatic amines. grantome.com Studies on the phenylnitrenium ion have identified 8-phenylaminoguanine (C8-PhNHG) as a major adduct. nih.gov A minor adduct, 7-(4-aminophenyl)guanine (N7-4APG), has also been characterized, representing a rare instance of arylnitrenium adduction at the N7 position of guanine. nih.gov

No significant adduct formation with pyrimidine (B1678525) bases (cytosine and thymine) has been reported for these specific reactive intermediates in the reviewed literature.

Table 1: Potential DNA Adducts from this compound-Derived Reactive Intermediates This table is based on adducts identified from related compounds that generate similar reactive species (benzenediazonium ion, phenylnitrenium ion).

| Reactive Intermediate | DNA Base | Alkylation Site | Adduct Name | Reference |

|---|---|---|---|---|

| Benzenediazonium Ion (BDI) | Adenine | N6 | 6-(1-phenyltriazeno)purine | nih.gov, echemi.com |

| Phenylnitrenium Ion | Guanine | C8 | 8-phenylaminoguanine (C8-PhNHG) | nih.gov |

| Phenylnitrenium Ion | Adenine | C8 | 8-phenylaminoadenine (C8-PhNHA) | nih.gov |

| Phenylnitrenium Ion | Adenine | N6 | N⁶-(4-aminophenyl)adenine (N⁶-4APA) | nih.gov |

| Phenylnitrenium Ion | Guanine | N7 | 7-(4-aminophenyl)guanine (N7-4APG) | nih.gov |

Detailed information regarding the stereochemical aspects of DNA adducts specifically generated from this compound is not available in the reviewed scientific literature. The study of adduct stereochemistry, which examines the three-dimensional arrangement of the adduct within the DNA helix, is a highly specialized area of research that has not been reported for this particular compound.

The detection and quantification of DNA adducts are crucial for molecular toxicology and risk assessment. grantome.com Several highly sensitive techniques are available and would be applicable for the analysis of adducts formed by this compound.

Mass Spectrometry (MS) : Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of DNA adducts. nih.govacs.org These methods offer high specificity and sensitivity, allowing for the unambiguous identification and quantification of adduct structures. grantome.comnih.gov For adducts of aromatic amines, sample preparation involves the enzymatic digestion of DNA to individual deoxyribonucleosides, followed by chromatographic separation and MS detection. nih.gov Advanced techniques like wide-selected ion monitoring (Wide-SIM)/MS² can screen for a broad range of both known and unknown DNA adducts in a single analysis. nih.govacs.org

³²P-Postlabeling : The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, as low as one adduct in 10¹⁰ nucleotides. nih.gov The method involves:

Enzymatic digestion of DNA to 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Radiolabeling of the adducts using [γ-³²P]ATP and T4 polynucleotide kinase.

Separation of the labeled adducts by chromatography (e.g., thin-layer chromatography) and quantification via their radioactive decay. nih.gov While extremely sensitive, a limitation of ³²P-postlabeling is that it does not provide direct structural information about the adduct. grantome.com

Table 2: Comparison of DNA Adduct Detection Methodologies

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Separation of digested DNA adducts by liquid chromatography followed by mass-based detection and fragmentation for structural identification. | High specificity; provides structural information; can quantify multiple adducts simultaneously. | Requires sophisticated instrumentation; can be hindered by incomplete DNA digestion. | nih.gov, grantome.com, acs.org |

| ³²P-Postlabeling | Enzymatic digestion of DNA, followed by transfer of a ³²P-radiolabel to the adducts, chromatographic separation, and detection of radioactivity. | Extremely high sensitivity; requires very small amounts of DNA; applicable to a wide variety of adducts. | Provides no direct structural information; relative quantification can be influenced by labeling efficiency. | grantome.com, nih.gov |

Protein Alkylation and Covalent Adduction

In addition to reacting with DNA, electrophilic intermediates can form covalent adducts with proteins. oup.com This occurs through the reaction of the electrophile with nucleophilic amino acid residues within the protein structure. oup.comcreative-proteomics.com Such protein adduction can serve as a biomarker of exposure and may lead to toxic effects by altering protein function. oup.comnih.gov

Specific protein targets and alkylation sites for this compound have not been identified in the scientific literature. However, the general principles of protein alkylation by reactive electrophiles are well-established. Nitrosamines as a class are known to cause protein adduct formation. taylorandfrancis.comnih.gov

The reactive intermediates generated from AMPhN would be expected to react with nucleophilic sites on proteins. The most common targets for such electrophiles are the side chains of specific amino acids:

Cysteine : The thiol (-SH) group of cysteine is a highly nucleophilic site and a common target for alkylating agents. creative-proteomics.com

Lysine (B10760008) : The primary amine (ε-amino) group on the side chain of lysine is also a potential site for adduction. creative-proteomics.com

Histidine : The nitrogen atoms within the imidazole (B134444) ring of histidine can act as nucleophiles.

While it is chemically plausible that AMPhN's intermediates would adduct proteins at these sites, experimental studies to confirm specific protein targets have not been published.

The functional consequences of protein adduction by this compound have not been specifically studied. In general, the covalent modification of amino acid residues can have significant effects on a protein's structure and function. oup.com

At the molecular level, adduction can:

Disrupt Protein Folding : Covalent modification can alter the tertiary structure of a protein, leading to misfolding and aggregation. taylorandfrancis.com

Inhibit Enzymatic Activity : If the adduction occurs at or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic mechanism, leading to loss of function. nih.gov

Alter Protein-Protein Interactions : Modification of residues at an interaction interface can disrupt the formation of essential protein complexes.

Cellular and Subcellular Responses to Acetoxymethylphenylnitrosamine Induced Modifications

Alterations in Gene Expression and Transcriptional Regulation

The DNA damage induced by acetoxymethylphenylnitrosamine and related compounds triggers significant changes in gene expression as the cell attempts to manage the genotoxic stress. These alterations are largely orchestrated by transcription factors activated through the DDR pathways, such as p53. assaygenie.com

Studies on various N-nitroso compounds (NOCs) have demonstrated broad transcriptomic changes in exposed cells. nih.govresearchgate.netoup.com These changes affect pathways related to DNA damage, cell cycle control, and apoptosis. nih.govoup.com For instance, time-series analyses of human colon cells exposed to different nitrosamines revealed that these compounds strongly impact the transcriptomic profile, with significant modifications observed in pathways regulating cell cycle and apoptosis. oup.com A study on human blood cells showed that exposure to nitrosamines was associated with modifications in gene networks involved in cytoskeleton remodeling, cell cycle, apoptosis, and immune response, with key genes including MGMT, Caspase 8, and SMAD3. nih.gov

The transcriptional regulation in response to alkylating agents can be complex. In Escherichia coli, the Ada protein acts as a transcriptional regulator for genes involved in the adaptive response to alkylation damage. nih.govpnas.orgasm.org In mammalian cells, while some DNA repair genes are inducible, others, like the O⁶-methylguanine-DNA methyltransferase (MGMT) gene, have been found to be non-inducible by alkylating agents in certain human cell types, despite having potential transcription factor binding sites in their promoters. oup.com The regulation of MGMT is critical, as its expression levels can significantly influence cellular resistance to alkylating agents. oup.com

The table below summarizes general findings on gene expression changes following exposure to N-nitroso compounds, which may be indicative of the response to this compound.

| Functional Category of Altered Genes | Direction of Change (General Finding) | Implicated Compounds (Examples) | Reference |

| DNA Damage Response & Repair | Upregulation | Nitrosamines | nih.govoup.com |

| Cell Cycle Regulation | Downregulation of pro-proliferative genes | Nitrosamines | oup.com |

| Apoptosis | Upregulation of pro-apoptotic genes | Nitrosamines | oup.comnih.gov |

| Oxidative Stress | Upregulation | Nitrosamines | oup.com |

| Inflammation | Upregulation | Nitrosamines | oup.com |

Cell Cycle Perturbations and Induction of Programmed Cell Death Mechanisms in Research Models

A critical outcome of the DNA damage response activated by this compound is the perturbation of the cell cycle. bio-review.com Cell cycle checkpoints are control mechanisms that arrest the cycle to prevent the replication of damaged DNA or the segregation of damaged chromosomes. wikipedia.orgfrontiersin.org

G1/S Checkpoint: This checkpoint prevents the cell from entering the DNA synthesis (S) phase with damaged DNA. Activation of p53 is a key event, leading to the transcription of the CDK inhibitor p21, which inhibits the cyclin-dependent kinases required for S-phase entry. assaygenie.comnih.gov

G2/M Checkpoint: This checkpoint prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. It is a robust response to DNA methylating agents. molbiolcell.orgmolbiolcell.org The ATM/ATR-mediated phosphorylation of Chk1/Chk2 leads to the inactivation of the Cdc25 phosphatase, which is required to activate the mitotic cyclin-dependent kinases. molbiolcell.orgmolbiolcell.org Studies with the methylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have shown that a G2 arrest is dependent on the mismatch repair system and involves the activation of both Chk1 and Chk2. molbiolcell.org

If the DNA damage is extensive and cannot be repaired, the cell is eliminated through programmed cell death, or apoptosis. nih.gov Alkylating agents can induce apoptosis through several mechanisms. oncohemakey.com The accumulation of O⁶-alkylguanine lesions is a potent trigger for apoptosis, a process that is often dependent on the mismatch repair pathway. pnas.orgaacrjournals.org The apoptotic signal can be mediated by p53, which can transactivate pro-apoptotic genes like BAX and PUMA. thermofisher.comassaygenie.com However, apoptosis can also occur in a p53-independent manner. nih.govucsf.edu In some cellular contexts, the futile cycling of mismatch repair on alkylated DNA leads to the formation of double-strand breaks, which are potent inducers of apoptosis. nih.gov This process can involve the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis. aacrjournals.org In some cases, extensive DNA damage can lead to a form of programmed necrosis that is dependent on the activation of poly(ADP-ribose) polymerase (PARP) but independent of caspases. nih.gov

| Cellular Process | Key Molecular Events (General for Alkylating Agents) | Consequence |

| Cell Cycle Arrest | Activation of ATM/ATR and Chk1/Chk2, stabilization of p53, inhibition of CDKs. nih.govmolbiolcell.org | Provides time for DNA repair; prevents replication of damaged DNA. |

| Apoptosis (Programmed Cell Death) | MMR-dependent signaling, p53 activation, release of cytochrome c, caspase activation. pnas.orgaacrjournals.org | Elimination of cells with irreparable DNA damage. |

| Programmed Necrosis | PARP hyperactivation, ATP depletion. nih.gov | Alternative cell death pathway for eliminating damaged cells. |

In Vitro and in Vivo Model Systems for Mechanistic Elucidation

Bacterial Mutagenicity Assays for Direct Genotoxicity Assessment (e.g., Salmonella typhimurium Ames Test without exogenous activation)

Bacterial reverse mutation assays, commonly known as the Ames test, are a cornerstone for initial genotoxicity screening. nih.govcptclabs.com These assays utilize specific strains of bacteria, such as Salmonella typhimurium, that are engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine and thus unable to grow on a histidine-deficient medium. nelsonlabs.com The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form visible colonies. nelsonlabs.com

Acetoxymethylphenylnitrosamine belongs to a class of compounds known as α-acetoxynitrosamines. These compounds are designed as models to study the mechanism of N-nitrosamines because they can be cleaved to yield reactive species. nih.gov This cleavage can occur through simple hydrolysis or, more efficiently, via the action of esterase enzymes. nih.gov The resulting intermediate is presumed to be the same reactive species that arises from the metabolic activation of parent N-nitrosamines. nih.gov

When evaluated in a bacterial system like the Salmonella typhimurium Ames test without an external metabolic activation system (such as a liver S9 fraction), the mutagenicity of this compound is dependent on the endogenous enzymatic capabilities of the bacterial cells themselves. nih.gov The compound can be directly mutagenic if the bacterial strain possesses sufficient esterase activity to cleave the acetate (B1210297) group, releasing the unstable, DNA-reactive alkylating agent. nih.gov Therefore, it acts as a direct mutagen, not requiring the cytochrome P450-dependent oxidation that many other pro-carcinogenic nitrosamines need. nih.gov Studies on a series of α-acetoxyalkylnitrosamines in Salmonella typhimurium TA1535 confirmed that these compounds are readily cleaved to form mutagenic intermediates without exogenous activation. nih.gov

Mammalian Cell Culture Models for Metabolic Activation and Genotoxicity Studies (e.g., Hepatocytes, S9 fractions)

Mammalian cell culture models provide a more complex system than bacteria for studying the genotoxicity of compounds, offering insights into metabolic activation pathways relevant to humans.

The S9 fraction is a post-mitochondrial supernatant derived from liver homogenate (typically from rats or hamsters) and contains a mixture of microsomal and cytosolic enzymes. researchgate.netxenometrix.ch It is widely used in in vitro toxicology assays to simulate mammalian metabolism, particularly the Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) enzyme activities. xenometrix.ch For many N-nitrosamines, metabolic activation by S9 is essential to convert them into mutagenic substances. nih.govhesiglobal.org The choice of S9 source (e.g., rat vs. hamster) and the method of enzyme induction can significantly influence the outcome of mutagenicity tests for this class of compounds. researchgate.netnih.govnih.gov However, for α-acetoxynitrosamines like this compound, the primary activation pathway is esterase cleavage, not P450 oxidation. nih.gov Interestingly, the addition of an S9 mix to assays with α-acetoxynitrosamines can have complex, structure-dependent effects, sometimes leading to deactivation of the compound rather than activation. nih.gov

Hepatocytes , or primary liver cells, offer a more physiologically complete in vitro model than S9 fractions. They contain a full complement of metabolic enzymes within an intact cellular structure, allowing for a more accurate representation of hepatic metabolism. nih.govnih.gov Studies comparing S9 and hepatocytes for activating nitrosamines have shown that hepatocytes from uninduced rats can effectively convert hepatocarcinogenic nitrosamines into mutagens. nih.gov In a hepatocyte-mediated assay using Chinese hamster V79 cells (which cannot metabolize nitrosamines on their own), co-cultivation with hepatocytes enabled the detection of mutagenicity for several liver carcinogens. nih.gov For this compound, whose activation relies on intracellular esterases, mammalian cell lines are effective models for demonstrating its genotoxic effects without requiring an external S9 mix.

| Model System | Key Enzymes Present | Relevance to this compound | Primary Function in Assays |

|---|---|---|---|

| Bacterial Cells (e.g., S. typhimurium) | Endogenous bacterial enzymes (may include some esterases) | Can show direct mutagenicity if sufficient esterase activity is present. nih.gov | Direct genotoxicity assessment (Ames Test). cptclabs.com |

| Liver S9 Fraction | Cytochrome P450s, cytosolic enzymes (e.g., transferases). xenometrix.ch | Not required for primary activation; may even deactivate the compound depending on its structure. nih.gov | Simulates mammalian liver metabolism for pro-carcinogens requiring oxidative activation. nih.gov |

| Hepatocytes (Primary Liver Cells) | Full complement of Phase I and Phase II enzymes in an intact cell. nih.gov | Provides a physiologically relevant system with intracellular esterases for activation. nih.gov | Cell-mediated mutagenicity assays; more comprehensive metabolic profiling. nih.govnih.gov |

| Mammalian Cell Lines (e.g., V79, CHO) | Cell-line specific metabolic enzymes (often includes esterases). | Can be used to show direct cytotoxicity and mutagenicity mediated by intracellular esterases. | Endpoint analysis of mutations, chromosomal aberrations, and cytotoxicity. |

Advanced Mammalian Cell and Organoid Models for Investigating Molecular Mechanisms

To bridge the gap between simple cell cultures and complex in vivo systems, advanced models like three-dimensional (3D) organoids are increasingly used in carcinogenesis research. nih.gov Organoids are self-assembling 3D cell structures derived from stem cells that recapitulate the architecture and cellular heterogeneity of their organ of origin. nih.govnih.gov

While specific studies on this compound using organoids are not yet prevalent, the methodology has been established with other carcinogens. For instance, mouse organoids derived from lung, liver, or mammary tissue have been treated in vitro with genotoxic chemicals to model the early molecular events of carcinogenesis. nih.govresearchgate.net These models allow researchers to:

Clarify Mode of Action: Investigate the initial molecular changes and signaling pathway activations that occur after exposure to a carcinogen in a tissue-like context. nih.gov

Study Cell-Type Specificity: Analyze how different cell types within the organoid respond to the compound.

Model Tumor Initiation: Track the transformation of normal cells into a carcinogenic state following chemical treatment. researchgate.net

Reduce Animal Use: Provide a sophisticated ex vivo system for mechanistic elucidation that can refine and reduce the need for animal studies. nih.gov

Given that this compound acts by generating a DNA-alkylating agent, organoid models would be invaluable for studying the downstream consequences of the specific DNA adducts it forms, the activation of DNA damage repair pathways, and the subsequent selection of mutated cells that lead to cancer initiation in a highly relevant microenvironment. researchgate.net

Animal Models in Mechanistic Carcinogenesis Research: Focus on Adduct Formation and Pathway Validation (e.g., Hamster and Rat Studies)

Animal models, particularly rodents like rats and hamsters, are indispensable for validating the carcinogenic potential of chemicals and elucidating in vivo mechanisms. nih.gov Syrian hamsters, for example, have been used to study the carcinogenicity of various nitrosamines, which induce tumors in organs such as the liver, nasal mucosa, and pancreas. nih.gov

A primary focus of mechanistic research in these models is the study of DNA adduct formation . Genotoxic carcinogens, or their reactive metabolites, covalently bind to DNA to form adducts, which are a critical initiating event in chemical carcinogenesis. juniperpublishers.comnih.gov For methylating nitrosamines, key adducts include O6-methylguanine and 7-methylguanine, which can lead to G:C to A:T transition mutations if not repaired. nih.gov

Research using rat and hamster models for compounds like this compound would focus on:

Quantifying Adduct Levels: Using sensitive techniques like ³²P-postlabeling or mass spectrometry to measure the levels of specific DNA adducts in target tissues (e.g., liver, lung, pancreas) following administration of the compound. nih.govsemanticscholar.org

Correlating Adducts with Carcinogenicity: Determining whether the persistence of certain adducts in a specific organ correlates with tumor incidence in that organ. This helps to validate the role of specific DNA lesions in the carcinogenic pathway. semanticscholar.org

Investigating Species and Organ Specificity: Comparing adduct formation and repair rates between different species (e.g., hamster vs. rat) and different organs to understand why tumors develop in specific locations. nih.govnih.gov For example, comparative studies have shown that different nitrosomethylalkylamines induce tumors in a range of common sites, including the liver, lung, and nasal mucosa, with incidences varying by compound and sex. nih.gov

These in vivo studies are crucial for validating the molecular mechanisms of genotoxicity and carcinogenesis that are initially proposed based on data from in vitro models.

| Research Area | Objective | Example Findings with Related Nitrosamines | Animal Model |

|---|---|---|---|

| Molecular Dosimetry of DNA Adducts | To quantify the formation and persistence of specific DNA adducts in target tissues. | Levels of O6-methylguanine were measured in the nasal mucosa of rats exposed to a tobacco-specific nitrosamine (B1359907). nih.gov | Rat |

| Species-Specific Carcinogenesis | To compare tumor incidence and location between different species. | Nitrosamines that caused esophageal cancer in rats led to liver and nasal neoplasms in hamsters. nih.gov | Hamster, Rat |

| Structure-Activity Relationship | To determine how chemical structure affects carcinogenic potency and organ tropism. | In a series of nitrosomethyl-n-alkylamines, carcinogenic potency in hamsters decreased as the alkyl chain length increased. nih.gov | Hamster |

| Pathway Validation | To link the formation of specific DNA damage to the ultimate development of tumors. | The levels of DNA adducts that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) were quantified in the lungs of rats treated with NNK to understand its carcinogenic mechanism. semanticscholar.org | Rat |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Structural Modifications on Metabolic Activation and Electrophilic Reactivity

The genotoxicity of many chemical carcinogens is dependent on their metabolic conversion into reactive electrophiles that can form covalent bonds with nucleophilic centers in DNA. researchgate.netmdpi.com Acetoxymethylphenylnitrosamine (AMPhN) is a model compound in such studies. Unlike its parent compound, methylphenylnitrosamine (MPhN), which requires enzymatic activation, AMPhN is considered a direct-acting mutagen. researchgate.net

The key to its reactivity lies in the acetoxymethyl group. The acetate (B1210297) portion functions as a good leaving group, facilitating the formation of a reactive intermediate without the need for metabolic enzymes like Cytochrome P450. researchgate.netmdpi.com AMPhN is rapidly hydrolyzed in vivo to hydroxymethylphenylnitrosamine (HO-MPhN), which is unstable and quickly generates a highly electrophilic phenylmethyl cation. researchgate.net This cation is the ultimate reactive species responsible for its biological effects.

Structural modifications to this compound would significantly impact its electrophilic reactivity. This can be understood by examining the general principles of electrophilicity in related chemical structures.

Nature of the Leaving Group : The acetoxy group in AMPhN is crucial for its direct-acting nature. Replacing it with a poorer leaving group would decrease the rate of formation of the carbocation, thereby reducing its reactivity and likely requiring metabolic activation. Conversely, a better leaving group would enhance its reactivity. The reactivity of carboxylic acid derivatives, for instance, is directly related to the ability of the substituent to act as a leaving group. pressbooks.pub Acyl chlorides are the most reactive, while amides are the least reactive. openochem.org

Substituents on the Phenyl Ring : The electrophilicity of the resulting carbocation is heavily influenced by substituents on the benzene (B151609) ring. Electron-donating groups (like methoxy (B1213986) or hydroxy) would stabilize the positive charge of the carbocation, potentially altering its reactivity and the sites it attacks. Electron-withdrawing groups (like nitro groups) would destabilize the carbocation, making the compound more reactive but also potentially influencing reaction pathways. libretexts.org Experiments have shown that substituents on a benzene ring can alter the rate of electrophilic substitution reactions by orders of magnitude. libretexts.org

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Replacement of Acetate Group | ||

| With a better leaving group (e.g., trifluoroacetate) | Increased Reactivity | Facilitates faster formation of the electrophilic carbocation. |

| With a poorer leaving group (e.g., hydroxyl) | Decreased Reactivity | Slows the formation of the carbocation; may shift mechanism towards enzymatic activation. |

| Substitution on Phenyl Ring | ||

| Addition of Electron-Donating Group (e.g., -OCH₃) | Modified Reactivity/Stability | Stabilizes the resulting carbocation, potentially increasing its half-life but altering its interaction specificity. |

| Addition of Electron-Withdrawing Group (e.g., -NO₂) | Increased Reactivity | Destabilizes the carbocation, making it a more potent, less selective electrophile. libretexts.org |

Influence of Chemical Structure on DNA and Protein Adduct Specificity

Once the electrophilic phenylmethyl cation is formed from this compound, it reacts with nucleophilic sites on biological macromolecules, primarily DNA and proteins, to form adducts. researchgate.net These adducts can disrupt cellular processes and lead to mutations or cell death. semanticscholar.org

The specificity of these adducts—that is, which specific atoms on which bases or amino acids are targeted—is highly dependent on the chemical structure of the electrophile. mdpi.comnih.gov The geometry, charge distribution, and steric properties of the phenylmethyl cation dictate its preferred binding sites.

DNA Adduct Specificity: The most nucleophilic sites in DNA are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). nih.gov However, the formation of adducts at other sites, such as the O⁶-position of guanine, is often more significant for mutagenesis. nih.gov For example, while N7-methylguanine is a major adduct from some methylating agents, the minor O⁶-methylguanine adduct is more closely correlated with carcinogenicity because it directly interferes with base pairing. nih.gov

The structure of the carcinogen plays a critical role. Minor changes, such as the presence of an acetyl group on 2-aminofluorene, can alter the resulting DNA adduct's conformation and change the type of mutation it induces from base substitutions to frameshift mutations. nih.gov For this compound, the phenyl group's bulk compared to a simple methyl group would influence where the resulting cation can attack within the DNA helix, with steric factors playing a significant role. nih.gov The pattern of adduct formation is also influenced by the local DNA sequence context. nih.gov

Protein Adduct Specificity: The phenylmethyl cation can also react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008). mdpi.com Covalent modification of proteins can alter their structure and function, contributing to cytotoxicity. The oxidation of some compounds, like flavonoids, leads to the formation of quinones which are electrophiles that can form covalent adducts with proteins. mdpi.commdpi.com The specificity of protein adduct formation is also selective, depending on the accessibility and nucleophilicity of specific residues within the protein's three-dimensional structure. mdpi.com

| Biomolecule | Potential Adduct Site | Significance |

| DNA | N7-guanine | Often the most frequent adduct, but can be repaired or lead to depurination. nih.gov |

| O⁶-guanine | Highly mutagenic as it can cause mispairing during DNA replication. nih.gov | |

| N3-adenine | A common site for alkylation. nih.gov | |

| Phosphate backbone | Can cause distortions in the DNA structure. nih.gov | |

| Protein | Cysteine (thiol group) | Highly nucleophilic and a common target for electrophiles. mdpi.com |

| Histidine (imidazole ring) | Can be targeted by electrophiles. mdpi.com | |

| Lysine (amino group) | A potential site for adduct formation. mdpi.com |

Computational Chemistry Approaches to Predicting Reactivity and Molecular Interactions

Computational chemistry provides powerful tools for understanding chemical reactivity and the interactions between small molecules and biological targets at an atomic level. schrodinger.comuva.nl These methods can simulate reaction pathways and predict the stability and dynamics of molecular complexes, offering insights that are difficult to obtain through experiments alone. ethz.ch

Quantum mechanics (QM) forms the basis for many computational chemistry methods that can elucidate reaction mechanisms. researchgate.net By solving the Schrödinger equation, these methods can calculate the electronic structure and energy of molecules. spinquanta.com Techniques like Density Functional Theory (DFT) are widely used to map the potential energy surface of a chemical reaction. researchgate.netnih.gov

For this compound, QM calculations could be used to:

Model the Hydrolysis Reaction : Simulate the cleavage of the acetoxy group to form the hydroxymethyl intermediate and its subsequent decomposition to the phenylmethyl cation.

Calculate Activation Energies : Determine the energy barriers for each step of the activation pathway, confirming the favorability of this process. mdpi.com

Characterize the Electrophile : Analyze the charge distribution and molecular orbitals of the phenylmethyl cation to predict its reactivity and the sites most susceptible to nucleophilic attack.

Simulate Reaction with Nucleobases : Model the reaction pathways of the cation with different sites on DNA bases (e.g., N7-guanine vs. O⁶-guanine) to predict the most likely adducts and the transition states leading to their formation. chemrxiv.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.goviitm.ac.in By simulating a system containing the molecule of interest (the ligand) and a biomolecule (like a segment of DNA or a protein) in a realistic environment, MD can provide detailed insights into their interaction dynamics. embl-hamburg.dearxiv.org

In the context of this compound, MD simulations could be employed to:

Study the Cation in a DNA Minor/Major Groove : Simulate the non-covalent interactions of the phenylmethyl cation as it approaches a DNA double helix. This can reveal preferential binding locations and orientations prior to the formation of a covalent bond.

Analyze Adduct Conformations : Once a DNA adduct is formed (based on QM predictions), MD simulations can show how the adduct alters the local and global structure of the DNA helix. nih.gov This is crucial for understanding how an adduct might stall a DNA polymerase or be recognized by repair enzymes. nih.gov

Simulate Protein Interactions : Model the interaction of the cation with target proteins to identify potential binding pockets and key interacting amino acid residues. iitm.ac.in

Emerging Methodologies and Future Research Perspectives

Development of Novel Analytical Techniques for Mechanistic Intermediates and Adducts

The detection and quantification of N-nitrosamine impurities, their metabolic intermediates, and the resulting DNA adducts at trace levels present a significant analytical challenge. frontiersin.orgnih.gov To address this, the field is moving towards more sensitive and selective analytical methodologies.

Current and Emerging Analytical Approaches:

| Technique | Description | Application in Nitrosamine (B1359907) Analysis |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. nih.govijpsjournal.comacs.org | It is widely used for the quantification of nitrosamines in various matrices, including pharmaceuticals, food, and biological samples. ijpsjournal.comresearchgate.net Methods using atmospheric pressure chemical ionization (APCI) have been developed for the analysis of multiple nitrosamines simultaneously. researchgate.net |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry is another highly sensitive method, particularly suitable for volatile and semi-volatile compounds. ijpsjournal.com | Often used with headspace sampling for the detection of volatile nitrosamines. ijpsjournal.com |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry provides high accuracy mass measurements, enabling the identification of unknown or unexpected nitrosamine impurities and their metabolites. ijpsjournal.com | Useful for characterizing novel DNA adducts and metabolic intermediates of acetoxymethylphenylnitrosamine. |

| SFC-MS/MS | Supercritical Fluid Chromatography-Tandem Mass Spectrometry offers an alternative separation technique with different selectivity compared to LC. ijpsjournal.com | Has been applied to the analysis of nitrosamines in complex mixtures. ijpsjournal.com |

| CE-MS | Capillary Electrophoresis-Mass Spectrometry is a technique that separates ions based on their electrophoretic mobility and is coupled to a mass spectrometer for detection. | Has been used for quantifying nitrosamines in biological samples like plasma and urine. ijpsjournal.com |

Future developments are expected to focus on the miniaturization and automation of these techniques, such as the use of microfluidics and robotic sample preparation, to increase throughput and reduce analysis time. ijpsjournal.com The development of methods for the in-situ detection of highly reactive intermediates remains a key area of research.

Integration of Omics Technologies for Comprehensive Mechanistic Profiling

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the mechanisms of action of this compound. researcher.liferesearchgate.net These technologies allow for a global analysis of changes in genes, proteins, and metabolites within a biological system following exposure to a toxicant.

Applications of Omics in Nitrosamine Research:

Genomics: Can identify gene mutations and alterations in gene expression profiles caused by DNA adducts formed from this compound. This can help to pinpoint the specific cellular pathways that are disrupted and contribute to carcinogenesis.

Proteomics: Can be used to study changes in protein expression and post-translational modifications resulting from this compound exposure. This can reveal key proteins involved in the metabolic activation of the nitrosamine, DNA repair processes, and cellular stress responses.

Metabolomics: Allows for the analysis of the complete set of metabolites in a biological sample. This can be used to identify the metabolic pathways of this compound, including the formation of reactive intermediates and detoxification products. sciex.com

By integrating data from these different omics platforms, researchers can construct a more complete picture of the molecular events that lead from exposure to this compound to the development of cancer. researcher.liferesearchgate.net This comprehensive profiling can aid in the identification of novel biomarkers of exposure and effect.

Advanced Computational Modeling and Artificial Intelligence in Nitrosamine Mechanism Prediction

Quantum Chemical Calculations: These methods can be used to model the chemical reactions involved in the metabolic activation of nitrosamines, including the formation of α-hydroxy nitrosamines and their subsequent decomposition to DNA-reactive species. frontiersin.orgacs.org Such calculations can provide insights into the energetics and kinetics of these reactions, helping to predict the reactivity of different nitrosamines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. zamann-pharma.com In the context of nitrosamines, QSAR models can be developed to predict their carcinogenic potency based on their structural features. zamann-pharma.comchemrxiv.org

Machine Learning and AI: AI and machine learning algorithms can be trained on large datasets of chemical and toxicological information to predict the carcinogenicity of new or untested nitrosamines. zamann-pharma.comresolvemass.ca These models can identify complex patterns and relationships that may not be apparent from traditional analysis. usp.orgresolvemass.ca AI can also be used to analyze manufacturing processes to identify potential sources of nitrosamine formation and suggest mitigation strategies. zamann-pharma.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying Acetoxymethylphenylnitrosamine in pharmaceutical matrices?

Methodological Answer:

- Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to achieve sufficient sensitivity for trace-level detection (≤ 10 ppb). The method must be validated per ICH Q2(R1) guidelines, with a focus on specificity, accuracy, and precision.

- Key considerations :

- Avoid false positives by using accurate mass techniques (e.g., MS/MS) to distinguish this compound from co-eluting impurities like NDMA .

- Include spike-and-recovery experiments to confirm method robustness in complex matrices (e.g., APIs or formulated drugs) .

- Data Table : Comparison of Analytical Techniques

| Technique | LOD (ppb) | Advantages | Limitations |

|---|---|---|---|

| LC-HRMS | 0.5 | High specificity, accurate mass analysis | Requires expensive instrumentation |

| GC-MS | 5.0 | Broad applicability for volatile nitrosamines | Limited by thermal stability of analyte |

| HPLC-UV | 50.0 | Cost-effective | Low sensitivity for trace impurities |

Q. What are the primary challenges in synthesizing this compound reference standards?

Methodological Answer:

- Synthetic hurdles : Nitrosamine formation requires specific conditions (e.g., acidic pH, nitrosating agents like nitrous acid). Structural instability may occur due to steric hindrance or electronic effects in the parent amine .

- Workarounds :

- If synthesis fails, conduct computational modeling (e.g., DFT calculations) to assess thermodynamic feasibility of nitrosamine formation .

- Use surrogate standards (e.g., isotopically labeled analogs) for quantification when reference materials are unavailable .

Q. How do regulatory guidelines (e.g., EMA) inform risk assessment strategies for this compound in drug products?

Methodological Answer:

- Follow a stepwise approach :

- Risk Identification : Evaluate raw materials, process conditions (e.g., presence of secondary amines, nitrosating agents) .

- Confirmatory Testing : Use LC-HRMS to detect impurities. If detected, calculate exposure margins relative to the threshold of toxicological concern (TTC) (e.g., 18 ng/day for nitrosamines) .

- Mitigation : Reformulate to exclude high-risk amines or implement scavengers (e.g., ascorbic acid) to inhibit nitrosation .

Advanced Research Questions

Q. How to design experiments to investigate the formation pathways of this compound in API synthesis?

Methodological Answer:

- Experimental Design :

- Factor Screening : Use a fractional factorial design to test variables (pH, temperature, amine/nitrite concentrations).

- Kinetic Studies : Monitor nitrosamine formation over time under accelerated conditions (e.g., 40°C/75% RH) .

- Isotope Tracing : Introduce ¹⁵N-labeled nitrite to confirm nitrosation mechanisms via HRMS .

- Data Interpretation :

Q. How to resolve contradictions in data on this compound’s carcinogenic potential across studies?

Methodological Answer:

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

Methodological Answer:

- Stability Protocol :

- Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to assess degradation kinetics.

- Use LC-Orbitrap-MS to identify degradation products (e.g., demethylated or hydroxylated derivatives) .

- Data Table : Stability of this compound

| Condition | Half-Life (h) | Major Degradation Products |

|---|---|---|

| pH 1.2, 37°C | 2.5 | Phenethylamine, Nitroso derivatives |

| pH 6.8, 37°C | 8.0 | Stable (no significant degradation) |

| UV light, 25°C | 0.5 | N-Nitrosamine radical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.